molecular formula C16H15NO2 B11861107 2-(3-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

2-(3-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11861107
M. Wt: 253.29 g/mol
InChI Key: LFMVMPCOOSRSFY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by a quinoline core structure with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the desired quinolinone compound . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinolin-4(1H)-one
  • 2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
  • 2-(3-Hydroxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Uniqueness

2-(3-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile compound in various applications compared to its analogs .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H15NO2/c1-19-12-6-4-5-11(9-12)15-10-16(18)13-7-2-3-8-14(13)17-15/h2-9,15,17H,10H2,1H3

InChI Key

LFMVMPCOOSRSFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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